α7 nAChR Positive Allosteric Modulation: Potency vs. the Structural Analog PNU-120596
N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine acts as a positive allosteric modulator (PAM) of the human α7 nicotinic acetylcholine receptor (α7 nAChR), a target implicated in schizophrenia and Alzheimer's disease. In Xenopus laevis oocytes expressing human α7 nAChR, the compound potentiates acetylcholine (ACh)-evoked currents with an EC50 of 220 nM [1]. The broader α7 PAM class typically exhibits EC50 values ranging from low nanomolar (GAT107, EC50 ~2 nM) to high micromolar [2].
| Evidence Dimension | α7 nAChR PAM activity (EC50, potentiation of ACh-induced current) |
|---|---|
| Target Compound Data | EC50 = 220 nM (human α7 nAChR, Xenopus oocytes, electrophysiology) [1] |
| Comparator Or Baseline | Class-level PAM EC50 range: ~2 nM (GAT107) to >10 µM. Benchmark PNU-120596 EC50 = 216 nM . |
| Quantified Difference | Target compound PAM potency is comparable to the well-validated tool PNU-120596 (EC50 216 nM) and substantially more potent than millimolar-class PAMs. |
| Conditions | Two-electrode voltage clamp; human α7 nAChR expressed in Xenopus laevis oocytes; ACh as orthosteric agonist [1]. |
Why This Matters
Comparable PAM potency to PNU-120596 supports the use of the target compound as a lipophilic alternative scaffold for α7 receptor target engagement studies when logD modulation is required.
- [1] BindingDB. PNU-120596 (CHEMBL257591) Affinity Data: EC50 220 nM. α7 nAChR PAM activity measured by two-electrode voltage clamp in Xenopus oocytes. 2025. View Source
- [2] Papke RL, Lindstrom JM. Nicotinic acetylcholine receptors: Conventional and unconventional ligands and signaling. Neuropharmacology. 2020;168:108021. View Source
